molecular formula C10H6F3N3O B13159271 (E)-5,6,7-Trifluoro-N'-hydroxyisoquinoline-1-carboximidamide

(E)-5,6,7-Trifluoro-N'-hydroxyisoquinoline-1-carboximidamide

Cat. No.: B13159271
M. Wt: 241.17 g/mol
InChI Key: AJFAJEQWFHBVMK-UHFFFAOYSA-N
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Description

(E)-5,6,7-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a hydroxyisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5,6,7-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by the introduction of trifluoromethyl groups through electrophilic fluorination. The final step involves the formation of the carboximidamide group via a reaction with hydroxylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(E)-5,6,7-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboximidamide group to primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used under anhydrous conditions.

Major Products Formed

Scientific Research Applications

(E)-5,6,7-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (E)-5,6,7-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. The hydroxyisoquinoline core can interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5,6,7-Trifluoroisoquinoline: Lacks the hydroxy and carboximidamide groups, resulting in different chemical properties.

    N’-hydroxyisoquinoline-1-carboximidamide: Lacks the trifluoromethyl groups, affecting its binding affinity and reactivity.

Uniqueness

(E)-5,6,7-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide is unique due to the combination of trifluoromethyl groups and the hydroxyisoquinoline core, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H6F3N3O

Molecular Weight

241.17 g/mol

IUPAC Name

5,6,7-trifluoro-N'-hydroxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C10H6F3N3O/c11-6-3-5-4(7(12)8(6)13)1-2-15-9(5)10(14)16-17/h1-3,17H,(H2,14,16)

InChI Key

AJFAJEQWFHBVMK-UHFFFAOYSA-N

Isomeric SMILES

C1=CN=C(C2=CC(=C(C(=C21)F)F)F)/C(=N\O)/N

Canonical SMILES

C1=CN=C(C2=CC(=C(C(=C21)F)F)F)C(=NO)N

Origin of Product

United States

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